(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13719785
InChI: InChI=1S/C19H17F2NO4/c20-17(21)9-16(18(23)24)22-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,25)(H,23,24)/t16-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)F)C(=O)O
Molecular Formula: C19H17F2NO4
Molecular Weight: 361.3 g/mol

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid

CAS No.:

Cat. No.: VC13719785

Molecular Formula: C19H17F2NO4

Molecular Weight: 361.3 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid -

Specification

Molecular Formula C19H17F2NO4
Molecular Weight 361.3 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorobutanoic acid
Standard InChI InChI=1S/C19H17F2NO4/c20-17(21)9-16(18(23)24)22-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,25)(H,23,24)/t16-/m1/s1
Standard InChI Key AYIZPDXXYIFMQC-MRXNPFEDSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(F)F)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)F)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)F)C(=O)O

Introduction

Molecular Structure and Key Features

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid (CAS: 1260640-43-4) is an enantiopure derivative of 4,4-difluoro-butyric acid with an Fmoc-protected amino group. Its molecular formula is C₁₉H₁₇F₂NO₄, and its molecular weight is 361.3 g/mol.

Structural Components

  • Fmoc Group: A fluorenylmethyloxycarbonyl (Fmoc) moiety protects the α-amino group, enabling orthogonal solid-phase peptide synthesis (SPPS) .

  • 4,4-Difluoro Side Chain: Two fluorine atoms at the β-carbon position confer enhanced hydrophobicity and metabolic stability to peptides .

  • Chiral Center: The (R)-configuration at the α-carbon ensures stereochemical precision in peptide assembly .

PropertyValueSource
Molecular FormulaC₁₉H₁₇F₂NO₄
Molecular Weight361.3 g/mol
Melting Point146–150°C (predicted)
SolubilitySlightly soluble in DMF/DMSO

Synthesis and Reaction Conditions

The synthesis of this compound involves multi-step chemical transformations, prioritizing enantiomeric purity and functional group compatibility.

Synthetic Pathway

  • Fmoc Protection: The α-amino group of 4,4-difluoro-butyric acid is protected using Fmoc-Cl in the presence of a base (e.g., triethylamine).

  • Stereochemical Control: Chiral resolution or asymmetric synthesis ensures the (R)-enantiomer dominates .

  • Purification: Recrystallization or chromatography isolates the pure product.

Key Reaction Solvents

SolventRoleRationale
Dichloromethane (DCM)Nucleophilic substitutionEnhances reaction kinetics at low temps
Dimethylformamide (DMF)Fmoc protectionPolar aprotic solvent for carbamate formation

Characterization Techniques

Structural validation relies on advanced spectroscopic and chromatographic methods.

Analytical Methods

  • NMR Spectroscopy:

    • ¹H NMR: Confirms Fmoc aromatic protons (δ 7.3–7.9 ppm) and difluoro side-chain signals (δ 4.2–4.5 ppm) .

    • ¹³C NMR: Detects carbonyl (δ 170–180 ppm) and fluorine-adjacent carbons (δ 110–120 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular ion [M+H]⁺ at m/z 362.115 (calculated: 362.114).

  • Optical Rotation: Measures specific rotation (e.g., [α]₂₅ᴰ) to confirm enantiomeric purity .

Applications in Research and Drug Development

This compound serves as a building block in peptide-based therapeutics and biochemical studies.

Peptide Synthesis

  • Solid-Phase SPPS: The Fmoc group enables iterative coupling with other amino acids, particularly for protease inhibitors .

  • Fluorinated Peptides: Incorporation of 4,4-difluoro residues enhances binding affinity to hydrophobic pockets in enzymes like hepatitis C virus NS3 protease .

Example: Hepatitis C Protease Inhibitors

A peptide inhibitor containing this residue demonstrated potent activity against NS3 protease, attributed to fluorine’s electron-withdrawing effects stabilizing transition states .

Drug Development

  • Metabolic Stability: Fluorine substituents reduce susceptibility to enzymatic degradation, prolonging peptide half-life .

  • Structure-Activity Relationship (SAR) Studies: Systematic replacement of residues in lead peptides to optimize pharmacokinetics .

Comparative Analysis with Related Compounds

Structural analogs highlight the unique advantages of this compound.

CompoundKey DifferencesApplication
(S)-4,4-Difluoro-butyric acidInversion of stereochemistry; lacks Fmoc groupChiral resolution studies
(R)-2-(Fmoc-amino)-4-iodo-butyric acidIodo group replaces fluorines; used for radiolabelingImaging probes
(R)-2-(Fmoc-amino)-4-azido-butyric acidAzide group enables click chemistry; used for biorthogonal labelingProtein conjugation
Hazard CodeDescriptionPrecaution
H302Harmful if swallowedAvoid ingestion; use PPE
H315Causes skin irritationWear gloves; wash hands post-use
H335May cause respiratory irritationUse in ventilated areas

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